3-Fluorobenzaldehyde

Enzyme Kinetics Medicinal Chemistry Biochemical Assays

Select 3-Fluorobenzaldehyde to exploit a mixed-type enzyme inhibition mechanism (tyrosinase IC50 1.06 mM), distinct from the competitive inhibition of the 2-fluoro isomer. Its dual-rotamer conformation (O-cis and O-trans) offers superior ligand flexibility for structure-based drug design compared to the single-rotamer 2-fluorobenzaldehyde. This meta-substituted building block delivers intermediate potency ideal for balancing efficacy and safety in medicinal chemistry programs.

Molecular Formula C7H5FO
Molecular Weight 124.11 g/mol
CAS No. 456-48-4
Cat. No. B1666160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Fluorobenzaldehyde
CAS456-48-4
SynonymsBenzaldehyde, 3-fluoro-
Molecular FormulaC7H5FO
Molecular Weight124.11 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C=O
InChIInChI=1S/C7H5FO/c8-7-3-1-2-6(4-7)5-9/h1-5H
InChIKeyPIKNVEVCWAAOMJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





3-Fluorobenzaldehyde (CAS 456-48-4): Procurement-Ready Overview for Pharmaceutical and Agrochemical Intermediates


3-Fluorobenzaldehyde (CAS 456-48-4), also known as meta-fluorobenzaldehyde, is a member of the monofluorobenzaldehyde class, characterized by a benzene ring substituted with an aldehyde group at position 1 and a single fluorine atom at the meta (3-) position [1]. This compound is a foundational aromatic aldehyde building block, typically supplied as a liquid with a purity of ≥97% . It is extensively utilized in organic synthesis as a key intermediate for introducing fluorine into more complex molecular architectures, which is a critical strategy for modulating the biological activity and metabolic stability of pharmaceuticals and agrochemicals [2].

Why 3-Fluorobenzaldehyde (CAS 456-48-4) Cannot Be Interchanged with Other Fluorobenzaldehyde Isomers


The substitution of one fluorobenzaldehyde isomer for another is a high-risk proposition in both research and industrial synthesis. The position of the single fluorine atom—whether ortho (2-), meta (3-), or para (4-)—profoundly alters the molecule's electronic distribution, conformational flexibility, and subsequent reactivity . These fundamental differences translate into quantifiably distinct behaviors in key areas such as enzyme inhibition kinetics [1], gas-phase proton affinity [2], and conformational preferences [3]. Therefore, selecting the correct isomer is not a matter of interchangeable building blocks but a critical decision point that dictates the outcome of specific chemical and biological applications. The following evidence provides a quantitative, comparator-driven justification for prioritizing 3-fluorobenzaldehyde over its closest analogs.

Quantitative Evidence for Selecting 3-Fluorobenzaldehyde (CAS 456-48-4) Over 2- and 4-Fluorobenzaldehyde Analogs


3-Fluorobenzaldehyde Exhibits Mixed-Type Enzyme Inhibition, Distinct from 2-Fluorobenzaldehyde

In a study of mushroom tyrosinase inhibition, 3-fluorobenzaldehyde (3-FBD) demonstrated a mixed-type inhibition mechanism for diphenolase activity, which is fundamentally different from the competitive inhibition exhibited by 2-fluorobenzaldehyde (2-FBD) [1]. This mechanistic distinction is critical for drug design, as mixed-type inhibitors bind to both the free enzyme and the enzyme-substrate complex, offering a different pharmacological profile compared to competitive inhibitors.

Enzyme Kinetics Medicinal Chemistry Biochemical Assays

3-Fluorobenzaldehyde Shows Intermediate Potency in Tyrosinase Inhibition (IC50 = 1.06 mM for Diphenolase)

The inhibitory potency of 3-fluorobenzaldehyde (3-FBD) against mushroom tyrosinase diphenolase activity was quantified with an IC50 value of 1.06 mM, which positions it as an intermediate inhibitor between the more potent 4-fluorobenzaldehyde (IC50 = 0.16 mM) and the less potent 2-fluorobenzaldehyde (IC50 = 1.62 mM) [1]. This intermediate potency is a key differentiator, offering a balanced activity profile that may be advantageous in applications where extreme potency is undesirable or where a specific therapeutic window is targeted.

Enzyme Inhibition IC50 Tyrosinase

3-Fluorobenzaldehyde Has a Higher Proton Affinity (814.3 kJ/mol) than 4-Fluorobenzaldehyde (197.7 kcal/mol)

Gas-phase proton affinity (PA) is a fundamental thermodynamic property that governs a molecule's basicity and reactivity in processes like chemical ionization mass spectrometry. NIST data reveals that 3-fluorobenzaldehyde (3-FBD) has a proton affinity of 814.3 kJ/mol [1]. In comparison, 4-fluorobenzaldehyde has a significantly lower proton affinity of 197.7 kcal/mol (≈ 827.2 kJ/mol) [2]. The difference of ~13 kJ/mol indicates that 3-FBD is a measurably stronger gas-phase base, which can translate to differential behavior in proton-transfer reactions and ionization efficiencies.

Physical Organic Chemistry Gas-Phase Ion Chemistry Mass Spectrometry

3-Fluorobenzaldehyde Exists as Two Distinct Rotamers (O-cis and O-trans) in the Gas Phase, Unlike 2-Fluorobenzaldehyde

Rotational isomerism is a critical factor influencing molecular recognition and physical properties. Microwave spectroscopic studies have confirmed that 3-fluorobenzaldehyde (3-FBD) exists as two distinct rotational isomers in the gas phase: O-cis and O-trans, with the O-cis form being more stable by 300 ± 200 cal mol⁻¹ [1]. In stark contrast, only the O-trans form of 2-fluorobenzaldehyde (2-FBD) was detected under identical conditions [1]. The presence of two energetically accessible conformers for 3-FBD, versus a single conformer for 2-FBD, implies a greater degree of conformational flexibility that could be leveraged in molecular design, particularly for binding to biological targets with specific conformational requirements.

Conformational Analysis Microwave Spectroscopy Computational Chemistry

Optimal Research and Industrial Applications for 3-Fluorobenzaldehyde (CAS 456-48-4) Based on Quantitative Evidence


Design of Mixed-Type Enzyme Inhibitors for Drug Discovery

When a drug discovery program requires a mixed-type enzyme inhibitor rather than a purely competitive or uncompetitive one, 3-fluorobenzaldehyde is the preferred starting material. The direct head-to-head evidence shows that 3-FBD acts as a mixed-type inhibitor of tyrosinase, while 2-FBD is competitive [1]. This mechanistic distinction can be crucial for achieving a desired pharmacological profile, as mixed-type inhibitors can modulate enzyme activity in ways that competitive inhibitors cannot. Procuring 3-FBD allows medicinal chemists to explore this specific mode of action.

Synthesis of Fluorinated Building Blocks Requiring Moderate Enzyme Inhibition Potency

In the synthesis of target molecules where a moderate level of enzyme inhibition is required—neither too weak nor too strong—3-fluorobenzaldehyde offers a quantifiable advantage. With an IC50 of 1.06 mM for diphenolase activity, it provides an intermediate level of inhibition compared to the weak 2-FBD (1.62 mM) and the potent 4-FBD (0.16 mM) [1]. This makes 3-FBD an ideal precursor for developing therapeutic candidates with a balanced efficacy-safety window, avoiding the potential toxicity associated with overly potent inhibition.

Gas-Phase Ion Chemistry and Mass Spectrometry Applications

For research involving gas-phase ion chemistry, such as chemical ionization mass spectrometry or studies of proton transfer, the higher proton affinity of 3-fluorobenzaldehyde (814.3 kJ/mol) compared to 4-fluorobenzaldehyde (≈827.2 kJ/mol) [REFS-2, REFS-3] is a key selection criterion. This quantifiable difference in basicity will directly impact ionization efficiency and fragmentation patterns. Scientists can choose 3-FBD to optimize detection sensitivity or to study specific gas-phase reaction dynamics.

Conformationally Flexible Ligand Design for Protein Targets

In structure-based drug design, the conformational flexibility of a ligand is a critical parameter. The experimental evidence that 3-fluorobenzaldehyde exists as two distinct rotamers (O-cis and O-trans), whereas 2-fluorobenzaldehyde exists as only one [4], makes 3-FBD the superior choice for applications where a flexible ligand is needed to adapt to a dynamic protein binding site. This increased conformational freedom may lead to enhanced binding affinities or improved selectivity for certain biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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